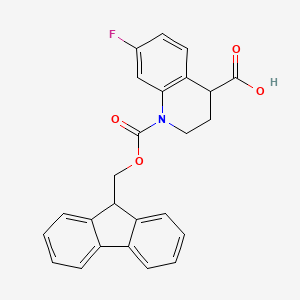
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in peptide synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the Fmoc-protected amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further biochemical reactions. The fluoro group can enhance the compound’s binding affinity and specificity towards its target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the fluoro substituent. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C25H20FNO4 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C25H20FNO4/c26-15-9-10-20-21(24(28)29)11-12-27(23(20)13-15)25(30)31-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-10,13,21-22H,11-12,14H2,(H,28,29) |
Clave InChI |
IHRJUPFRSSLXFB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C(C1C(=O)O)C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















